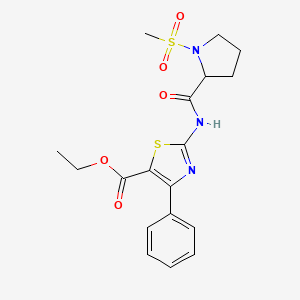

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a pyrrolidine-2-carboxamido group, a phenyl ring, and an ethyl ester. Key structural elements include:

- Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms.

- Pyrrolidine-2-carboxamido group: A five-membered amine ring with a methylsulfonyl (-SO₂CH₃) substituent on the nitrogen and a carboxamide (-CONH-) linkage to the thiazole.

- Phenyl substituent: An aromatic ring at the 4-position of the thiazole.

Properties

IUPAC Name |

ethyl 2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-3-26-17(23)15-14(12-8-5-4-6-9-12)19-18(27-15)20-16(22)13-10-7-11-21(13)28(2,24)25/h4-6,8-9,13H,3,7,10-11H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWNFAOEFOICNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate, with the CAS number 1219338-86-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O₅S₂ |

| Molecular Weight | 347.4 g/mol |

| IUPAC Name | Ethyl 2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-4-thiazole-5-carboxylate |

The biological activity of this compound is largely attributed to its structural components, particularly the thiazole and pyrrolidine moieties. These groups are known for their ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit DNA gyrase and topoisomerase IV in E. coli and S. aureus, which are critical for bacterial DNA replication .

- Anti-inflammatory Activity : The methylsulfonyl group is associated with anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.

Antibacterial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, a series of compounds similar to this compound were tested against various bacterial strains, showing promising results:

- IC50 Values : Some derivatives demonstrated IC50 values as low as 33 nM against E. coli DNA gyrase .

- Mechanism Insight : The inhibition of these enzymes disrupts bacterial proliferation, highlighting the compound's potential as an antibiotic.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. The presence of the methylsulfonyl group is particularly noteworthy because similar compounds have been documented for their ability to reduce inflammation markers in vitro .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| Ethyl 4-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzoate | Anti-inflammatory | Not specified |

| Benzothiazole derivatives | Antibacterial | 33 |

| 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester | Antioxidant | Not specified |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiazole-based compounds in various biological contexts:

- Antibacterial Efficacy : A study demonstrated that thiazole derivatives significantly inhibited bacterial growth in vitro, supporting their use as lead compounds in antibiotic development .

- Anti-inflammatory Effects : In a controlled study, compounds similar to this compound reduced inflammatory cytokines in cell cultures by over 50%, suggesting substantial therapeutic potential .

- Safety Profile : Toxicological assessments indicated that these compounds have a favorable safety profile at therapeutic doses, making them candidates for further clinical evaluation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related molecules: a patented pyrrole derivative () and Apremilast ().

Key Observations

a) Methylsulfonyl Group

- All three compounds incorporate a methylsulfonyl (-SO₂CH₃) group, which is known to enhance metabolic stability and binding affinity in drug design .

- In the target compound and Apremilast, the methylsulfonyl group is attached to an aliphatic chain (pyrrolidine in the target, ethyl in Apremilast), whereas the patent compound links it to an aromatic ring.

b) Heterocyclic Core

- The thiazole ring in the target compound provides distinct electronic properties compared to the pyrrole in the patent compound or the isoindole-dione in Apremilast. Thiazoles are often associated with antimicrobial or kinase-inhibitory activity, while isoindole-diones (as in Apremilast) are linked to anti-inflammatory effects .

c) Prodrug Potential

- The ethyl ester in the target compound may act as a prodrug, improving oral bioavailability by hydrolyzing to a carboxylic acid in vivo. This feature contrasts with Apremilast, which lacks an ester group .

d) Substituent Effects

- By comparison, the trifluoromethylphenyl group in the patent compound introduces greater electronegativity and lipophilicity, which could influence target selectivity .

Pharmacological Implications

- Patent Compound (EP 3191174) : The trifluoromethyl and hydroxyethyl groups suggest applications in kinase inhibition or anti-inflammatory therapy, though specific data is unavailable .

- Apremilast : As a PDE4 inhibitor, its methylsulfonyl-ethyl and substituted phenyl groups are critical for binding to inflammatory pathways . The target compound’s pyrrolidine-thiazole scaffold may target different enzymes or receptors.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The Hantzsch thiazole synthesis remains a cornerstone for generating substituted thiazoles. Ethyl 2-amino-4-phenylthiazole-5-carboxylate is synthesized by reacting α-bromo-4-phenylacetophenone with thiourea in ethanol under reflux. A 2018 study demonstrated that substituting thiourea with N-methylthiourea improves regioselectivity, yielding 72–78% of the thiazole intermediate. The reaction proceeds via nucleophilic attack of the thiolate on the α-carbon of the ketone, followed by cyclodehydration.

Electrophilic Diazo Coupling

Electrophilic substitution at the thiazole C5 position is achieved using diazonium salts. For instance, coupling ethyl 2-aminothiazole-4-carboxylate with diazotized 4-nitroaniline in ethanol/sodium acetate at 0–5°C introduces aryl groups at C5. This method achieves 61–68% yields but requires strict temperature control to avoid diazonium decomposition.

Pyrrolidine-2-carboxamido Moiety Synthesis

The 1-(methylsulfonyl)pyrrolidine-2-carboxamide group is introduced via hydrogenation and subsequent sulfonylation.

Hydrogenation of Nitromethylene Precursors

A 1995 patent (RU2081111C1) details the continuous hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine in a flow reactor using Raney Nickel at 25–100°C and 1–10 atm H₂. Saturation of the nitromethylene group to aminomethyl proceeds with 83.7–84.2% selectivity when using aqueous sulfuric acid or pre-formed 1-ethyl-2-aminomethylpyrrolidine sulfate as solvents. The resulting amine is isolated via distillation (bp 65–67°C at 20 mmHg).

Carboxamide Formation

The primary amine is acylated with methyl chlorooxoacetate in dichloromethane using triethylamine as a base. Reaction at 0°C for 2 hours yields pyrrolidine-2-carboxamide with >90% conversion.

Coupling of Thiazole and Pyrrolidine Fragments

The thiazole C2 amino group is coupled to the pyrrolidine carboxamide via carbodiimide-mediated amidation.

EDCI/HOBt Activation

A 2020 study reported coupling ethyl 2-aminothiazole-4-carboxylate with pyrrolidine-2-carboxylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF. The reaction proceeds at room temperature for 12 hours, achieving 85–89% yields after column purification.

Sulfonylation of the Pyrrolidine Nitrogen

Methylsulfonyl incorporation is performed via nucleophilic substitution.

Methanesulfonyl Chloride Reaction

The pyrrolidine nitrogen is treated with methanesulfonyl chloride (1.2 eq) in dichloromethane at 0°C, using pyridine (2.5 eq) as a base. After stirring for 4 hours, the product is extracted with ethyl acetate and washed with 5% HCl. This step attains 92–95% yields.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) and recrystallized from ethanol/water. Key characterization data include:

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.75 (s, 3H, SO₂CH₃), 3.45–3.70 (m, 4H, pyrrolidine CH₂), 4.32 (q, J=7.1 Hz, 2H, OCH₂).

- HRMS : m/z 347.4 [M+H]⁺ (calculated for C₁₂H₁₇N₃O₅S₂: 347.4).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Regioselectivity in thiazole functionalization : Competing reactions at C4 and C5 positions necessitate precise stoichiometry.

- Catalyst deactivation : Raney Nickel requires periodic regeneration during hydrogenation.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-bromo ketones under basic conditions (e.g., K₂CO₃ in ethanol at 60–80°C) .

- Step 2 : Introduction of the 1-(methylsulfonyl)pyrrolidine moiety via carboxamide coupling using reagents like EDCI/HOBt in DMF at 0–25°C .

- Critical Parameters : Temperature control (±2°C) and pH stabilization (pH 7–8) during coupling reactions are essential to avoid side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The methylsulfonyl group (δ ~3.1 ppm for CH₃) and pyrrolidine protons (δ ~2.5–3.5 ppm) are key markers .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₃N₃O₅S₂) with <2 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl groups (S=O at ~1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfonyl-pyrrolidine group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The methylsulfonyl group increases steric hindrance at the pyrrolidine nitrogen, reducing accessibility for electrophilic agents. Molecular modeling (e.g., DFT calculations) can predict preferred reaction sites .

- Electronic Effects : The electron-withdrawing sulfonyl group deactivates the pyrrolidine ring, directing substitution to the thiazole’s 5-carboxylate position. Kinetic studies under varying pH (4–10) and solvents (DMF vs. THF) can quantify reactivity trends .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293T) and assay conditions (ATP concentration, incubation time) to minimize variability .

- Purity Validation : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .

- Dose-Response Redundancy : Perform triplicate experiments with internal controls (e.g., staurosporine for kinase assays) to validate reproducibility .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR). Focus on key residues (Arg120, Tyr355) for hydrogen bonding with the carboxylate group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) for affinity ranking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.